molecular formula C11H9F2N3 B2835876 N-benzyl-4,6-difluoropyrimidin-2-amine CAS No. 130866-84-1

N-benzyl-4,6-difluoropyrimidin-2-amine

Cat. No.: B2835876
CAS No.: 130866-84-1
M. Wt: 221.211
InChI Key: DEXFDWDQRUGQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4,6-difluoropyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H9F2N3 This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine typically involves the reaction of 4,6-difluoropyrimidine with benzylamine. This reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like acetonitrile at low temperatures (0°C). The reaction proceeds through nucleophilic aromatic substitution, where the benzylamine attacks the fluorinated positions on the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,6-difluoropyrimidin-2-amine primarily undergoes nucleophilic aromatic substitution reactions due to the presence of fluorine atoms on the pyrimidine ring. These reactions can be facilitated by various nucleophiles, including amines and thiols .

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include primary and secondary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures.

    Oxidation and Reduction:

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with benzylamine yields this compound, while reaction with other nucleophiles would result in different substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-benzyl-4,6-difluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms on the pyrimidine ring enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways . detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoropyrimidine: A simpler analogue without the benzyl group, used in similar nucleophilic substitution reactions.

    N-benzyl-2-aminopyrimidine: Lacks the fluorine atoms, which may result in different reactivity and biological activity.

Uniqueness

N-benzyl-4,6-difluoropyrimidin-2-amine is unique due to the presence of both fluorine atoms and the benzyl group. The fluorine atoms increase the compound’s reactivity towards nucleophiles, while the benzyl group can enhance its biological activity and specificity .

Biological Activity

N-benzyl-4,6-difluoropyrimidin-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its role in various pharmacological contexts.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with benzyl and difluoro groups. The synthesis typically involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzyl amine under controlled conditions, yielding the desired product with high purity. The reaction can be monitored using techniques such as NMR spectroscopy to confirm the formation of the compound.

Compound Synthesis Method Yield
This compoundReaction of 5-chloro-2,4,6-trifluoropyrimidine with benzyl amineHigh

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. This inhibition is mediated through the blockade of key signaling pathways including JNK and p38 MAPK during LPS stimulation .

Case Study: Colitis Model
In a rat model of colitis induced by 2,4-dinitrobenzenesulfonic acid (DNBS), administration of this compound resulted in decreased myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration in colonic tissue. Furthermore, it diminished levels of inflammatory mediators such as CINC-3 and TNF-α .

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively in various assays. For example, in tests involving DPPH and ABTS radicals, this compound demonstrated substantial scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Assay Type Scavenging Activity (%)
DPPH64.5 - 81% after 20 min
ABTSLower than Trolox (91%)

The anti-inflammatory effects are primarily attributed to the compound's ability to modulate inflammatory signaling pathways. By inhibiting the activation of NF-κB and MAPK pathways, it reduces the expression of inflammatory genes. Additionally, its antioxidant activity may contribute to cellular protection against oxidative damage.

Pharmacological Implications

Given its dual action as an anti-inflammatory and antioxidant agent, this compound holds promise for treating conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). Preclinical studies suggest that it can ameliorate symptoms associated with these diseases without significant liver toxicity .

Properties

IUPAC Name

N-benzyl-4,6-difluoropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXFDWDQRUGQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326781
Record name N-benzyl-4,6-difluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

130866-84-1
Record name N-benzyl-4,6-difluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

23.5 g (0.22 mol) of benzylamine were added at -20 C. to a stirred mixture of 13.4 9 (0.1 mol) of 2,4,6-trifluoropyrimidine in 150 ml of diethyl ether within 15 min, and the mixture was stirred at this temperature for 1 hour. After a further hour at 25° C., working up was carried out as in Example 10. 21.4 g (98% of theory) of the title compound of melting point 70°-73° C. were obtained in this way.
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